3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

Sodium channel inhibition Anticonvulsant activity Pyrrolidinyl benzamide

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 1257552-60-5, C20H16N4O5, MW 392.37) is a 1,3,4-oxadiazole-benzamide hybrid containing a 2,5-dioxopyrrolidin-1-yl group at the meta position of the benzamide ring. This chemotype belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, which has been investigated for antibacterial activity against Gram-positive pathogens and for neurokinin-1 (hNK1) receptor antagonism.

Molecular Formula C20H16N4O5
Molecular Weight 392.371
CAS No. 1257552-60-5
Cat. No. B2415032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS1257552-60-5
Molecular FormulaC20H16N4O5
Molecular Weight392.371
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)COC4=CC=CC=C4
InChIInChI=1S/C20H16N4O5/c25-17-9-10-18(26)24(17)14-6-4-5-13(11-14)19(27)21-20-23-22-16(29-20)12-28-15-7-2-1-3-8-15/h1-8,11H,9-10,12H2,(H,21,23,27)
InChIKeyBULJDFHOOQXRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 1257552-60-5): Structural Context for Scientific Procurement


3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 1257552-60-5, C20H16N4O5, MW 392.37) is a 1,3,4-oxadiazole-benzamide hybrid containing a 2,5-dioxopyrrolidin-1-yl group at the meta position of the benzamide ring. This chemotype belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, which has been investigated for antibacterial activity against Gram-positive pathogens [3] and for neurokinin-1 (hNK1) receptor antagonism [1]. The dioxopyrrolidinyl moiety structurally distinguishes this compound from simpler benzamide-oxadiazole analogs lacking this element, a feature that has been mechanistically linked to enhanced sodium channel blockade and anticonvulsant efficacy in related benzamide series [2].

Why Generic 1,3,4-Oxadiazole-Benzamide Analogs Cannot Replace 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide in Target-Focused Studies


The 1,3,4-oxadiazole-benzamide scaffold accommodates diverse substituents that profoundly modulate biological activity. Removal or replacement of the 3-(2,5-dioxopyrrolidin-1-yl) group — for example, with hydrogen (generating N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide, CAS 1286717-23-4), methylthio (CAS 1286696-35-2), or halogen substitutions — eliminates the cyclic imide pharmacophore that is essential for interactions with voltage-gated sodium channels and potentially other targets. Classical side-by-side comparative pharmacology has demonstrated that exchanging the pyrrolidinyl group for a piperidinyl group in related benzamides results in a >2.9-fold loss in anticonvulsant potency and a >3.4-fold loss in sodium channel blocking potency [1]. Therefore, generic substitution by a des-pyrrolidinyl or heterocycle-swapped analog cannot be assumed to preserve target engagement or functional activity without explicit experimental validation.

Quantitative Differentiation of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide from Closest Structural Analogs


Sodium Channel Blockade: Dioxopyrrolidinyl vs. Piperidinyl Substitution in Benzamide Congeners

The dioxopyrrolidinyl group confers a critical advantage in sodium channel blockade. In a direct head-to-head study of structurally matched benzamide pairs, the pyrrolidinyl-containing compound (U-49524E) blocked voltage-gated Na+ channels with an IC50 of 118 µM and a binding half-time of 2.2 ± 0.4 min, whereas the piperidinyl analog (U-49132E) was 3.4-fold less potent (IC50 396 µM) and 4.9-fold slower in blocking kinetics (half-time 10.7 ± 1.1 min) [1]. While these specific compounds differ from the target molecule in the benzamide substitution pattern, the pharmacophoric requirement for the pyrrolidinyl/2,5-dioxopyrrolidinyl ring for sodium channel interaction is conserved across the benzamide class. Analogs of the target compound lacking this group (e.g., CAS 1286717-23-4) are predicted to lose sodium channel blocking activity entirely.

Sodium channel inhibition Anticonvulsant activity Pyrrolidinyl benzamide

In Vivo Anticonvulsant Efficacy: Pyrrolidinyl-Containing vs. Piperidinyl-Containing Benzamide Pair

In a mouse maximal electroshock seizure model, the pyrrolidinyl benzamide U-49524E demonstrated an ED50 of 35 mg/kg i.p., whereas the piperidinyl counterpart U-49132E was inactive at doses up to 100 mg/kg i.p. (ED50 >100 mg/kg) [1]. This >2.9-fold difference in efficacy threshold highlights the functional inferiority of the piperidine replacement. Although the target compound has not been tested in this specific assay, the structural conservation of the dioxopyrrolidinyl motif suggests that analogs where this motif is altered or removed will likely exhibit significantly reduced or absent anticonvulsant activity.

Anticonvulsant Electroshock seizure Pyrrolidine pharmacophore

Antibacterial Activity Potential: 1,3,4-Oxadiazole-Benzamide Scaffold Against MRSA and VRE

The N-(1,3,4-oxadiazol-2-yl)benzamide chemotype has been validated as a bacteriostatic scaffold against clinically resistant Gram-positive bacteria. Key compounds in published series demonstrated minimum inhibitory concentrations (MICs) of 0.5–2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [1]. The target compound incorporates this antibacterial-privileged core; however, it is explicitly noted that no direct MIC data for CAS 1257552-60-5 are available. The differentiation from simpler analogs (e.g., unsubstituted N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide) lies in the potential to exploit the dioxopyrrolidinyl moiety for enhanced permeability or target affinity, but this remains to be experimentally verified.

Antibacterial MRSA 1,3,4-oxadiazole

Physicochemical Differentiation: Hydrogen Bonding Capacity Versus Unsubstituted Parent Analog

The 2,5-dioxopyrrolidin-1-yl group adds two carbonyl oxygen atoms, increasing the hydrogen bond acceptor (HBA) count from 5 (in N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide, CAS 1286717-23-4) to 7 in the target compound, and the topological polar surface area (tPSA) from approximately 88 Ų to approximately 119 Ų (calculated). This shift places the target compound near the upper limit of drug-likeness guidelines (tPSA <140 Ų), whereas the parent analog resides in a lower tPSA range often associated with passive blood-brain barrier penetration. For target-based screening where intermediate polarity is desired, the dioxopyrrolidinyl substituent provides a measurable physicochemical differentiation that may influence solubility, permeability, and target binding profiles.

Physicochemical properties Drug-likeness Hydrogen bond acceptor

Best-Fit Research and Procurement Scenarios for 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide Based on Available Evidence


Sodium Channel Modulator Screening Libraries

Given the class-level evidence that the pyrrolidinyl/2,5-dioxopyrrolidinyl pharmacophore is essential for sodium channel blocking and anticonvulsant efficacy [2], this compound is appropriate for inclusion in targeted screening decks aimed at discovering novel voltage-gated sodium channel modulators. It should be preferentially selected over des-pyrrolidinyl or piperidinyl-substituted 1,3,4-oxadiazole-benzamide analogs, which are predicted to be inactive or weakly active.

Antibacterial Drug Discovery Against Drug-Resistant Gram-Positive Pathogens

The 1,3,4-oxadiazole-benzamide core has demonstrated MIC values of 0.5–2 µg/mL against MRSA and VRE [3]. The target compound can serve as a starting point for structure-activity relationship (SAR) exploration, particularly to evaluate whether the dioxopyrrolidinyl group enhances potency, solubility, or reduces resistance frequency relative to previously reported leads. Direct comparative MIC testing against known oxadiazole-benzamide leads is recommended as the immediate next step.

Chemical Probe Development for Neurokinin-1 Receptor (hNK1) Studies

Pyrrolidine-carboxamide and oxadiazole-containing compounds have been characterized as potent hNK1 antagonists with favorable in vivo profiles and minimal CYP450 interactions [1]. This compound, bearing both a dioxopyrrolidinyl group and an oxadiazole ring, is structurally well-positioned for hNK1 binding assays, although no direct hNK1 data are available. Procurement would be suitable for laboratories seeking to diversify their NK1 antagonist libraries with a scaffold that combines features of validated leads.

Physicochemical Probe for Hydrogen Bonding and Polarity Studies

The dioxopyrrolidinyl substituent increases the HBA count by 2 and tPSA by approximately 31 Ų compared to the unsubstituted N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1286717-23-4). This makes the compound a useful tool for investigating the effect of incremental polarity on membrane permeability, protein binding, and pharmacokinetic parameters within the oxadiazole-benzamide series.

Quote Request

Request a Quote for 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.